molecular formula C4H10ClNO B3080967 Oxetan-2-ylmethanamine hydrochloride CAS No. 1093881-65-2

Oxetan-2-ylmethanamine hydrochloride

Cat. No.: B3080967
CAS No.: 1093881-65-2
M. Wt: 123.58 g/mol
InChI Key: ZHTLEIXWUMWTBQ-UHFFFAOYSA-N
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Description

Oxetan-2-ylmethanamine hydrochloride is a chemical compound with the molecular formula C₄H₁₀ClNO. It is a derivative of oxetane, a four-membered cyclic ether, and is known for its applications in medicinal chemistry and organic synthesis. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of oxetan-2-ylmethanamine hydrochloride typically involves a multi-step synthetic process. One common method starts with (S)-2-((benzyloxy)methyl)oxirane, which undergoes a ring expansion to form oxetane. The nitrogen of the amine group is introduced using sodium azide, and the azide intermediate is subsequently reduced to provide the amine group . Another method involves the reaction of [2-(1-ethoxyethoxy)methyl]propylene oxide with potassium tert-butoxide and trimethylsulfoxonium iodide, followed by a series of reactions to introduce the amine group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Oxetan-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the azide intermediate to the amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for use in medicinal chemistry and organic synthesis.

Scientific Research Applications

Oxetan-2-ylmethanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxetan-2-ylmethanamine hydrochloride involves its role as an intermediate in the synthesis of biologically active molecules. The compound’s amine group can participate in various chemical reactions, leading to the formation of target molecules that interact with specific molecular targets and pathways. For example, it is a key intermediate in the synthesis of glucagon-like peptide-1 receptor agonists, which play a role in regulating blood sugar levels .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-ylmethanamine: Another oxetane derivative with similar chemical properties.

    Oxetan-2-ylmethanol: A related compound with a hydroxyl group instead of an amine group.

    Oxetan-2-ylmethyl chloride: A compound with a chloride group instead of an amine group.

Uniqueness

Oxetan-2-ylmethanamine hydrochloride is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active molecules. Its ability to undergo a wide range of chemical reactions makes it valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

oxetan-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTLEIXWUMWTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093881-65-2
Record name 2-Oxetanemethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093881-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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